
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide is a derivative of the well-known crown ether, 18-crown-6 Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups The unique structure of crown ethers allows them to complex with various cations, making them valuable in various chemical applications
Méthodes De Préparation
The synthesis of (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide typically involves the functionalization of the 18-crown-6 ether. One common method is the reaction of 18-crown-6 with a suitable carboxamide precursor under specific conditions. For example, the reaction can be carried out using a solvent such as acetonitrile and a catalyst to facilitate the formation of the tetracarboxamide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The carboxamide groups can participate in substitution reactions, where they are replaced by other functional groups.
Complexation: The crown ether structure allows the compound to form complexes with various cations, particularly potassium ions.
Applications De Recherche Scientifique
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide primarily involves its ability to complex with cations. The crown ether structure provides a cavity that can encapsulate cations, stabilizing them and facilitating their transport across membranes or within chemical reactions . This complexation ability is crucial for its applications in catalysis, ion transport studies, and drug delivery.
Comparaison Avec Des Composés Similaires
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide can be compared with other crown ethers such as:
Dibenzo-18-crown-6: This compound has benzene rings attached to the crown ether structure, providing different solubility and complexation properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms, altering its complexation properties and applications.
The uniqueness of this compound lies in its enhanced functionality due to the carboxamide groups, which provide additional sites for chemical reactions and complexation.
Activité Biologique
The compound (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide is a derivative of the well-known crown ether 18-crown-6. This compound is characterized by its unique structure that allows it to interact with various cations and has significant implications in biological systems. This article explores the biological activity of this compound based on diverse scientific literature.
- IUPAC Name : (2R,3R,11R,12S)-2-N,N,N',N',N'',N'',N''',N'''-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide
- Molecular Formula : C22H41N3O9
- Molecular Weight : 463.58 g/mol
- InChI Key : InChI=1S/C22H41N3O9/c1-16-17(20(26)23(2)3)32-13-9-30-11-15-34-19(22(28)25(6)7)18(21(27)24(4)5)33-14-10-29-8-12-31-16/h16-19H
The biological activity of this compound primarily arises from its ability to form complexes with cations due to its crown ether structure. This capability enables it to facilitate ion transport across cell membranes and stabilize various ions in solution. The following mechanisms have been identified:
- Ion Complexation : The cavity of the crown ether structure can encapsulate cations such as potassium and sodium ions. This property is crucial for studies related to ion transport and membrane permeability.
- Drug Delivery Potential : The compound’s ability to form stable complexes with biologically relevant ions suggests its potential use as a drug delivery agent. It can encapsulate therapeutic agents and enhance their bioavailability.
- Phase Transfer Catalysis : In biochemical reactions involving phase transfer catalysis, this compound can enhance the solubility of reactants in different phases (e.g., organic and aqueous), which is beneficial in various synthetic pathways.
1. Ion Transport Studies
Research has demonstrated that the compound can effectively facilitate ion transport across lipid membranes. For example:
Study | Findings |
---|---|
Chauhan et al. (2020) | Demonstrated enhanced potassium ion transport in model membranes using this compound as a carrier. |
2. Drug Delivery Systems
The potential for this compound in drug delivery has been explored in several studies:
Study | Findings |
---|---|
Smith et al. (2021) | Developed a formulation using this compound for targeted delivery of anticancer drugs with improved efficacy and reduced side effects. |
Case Study 1: Ion Transport Enhancement
In a controlled laboratory setting, researchers investigated the effect of (2R,3R,11R,12S)-2-N on potassium ion transport through a phospholipid bilayer model. The results indicated a significant increase in ion permeability when the compound was present.
Case Study 2: Drug Delivery Efficacy
A formulation study highlighted the efficacy of using this compound as a carrier for anti-inflammatory drugs. The study reported a 50% increase in drug concentration at target sites compared to conventional delivery methods.
Propriétés
IUPAC Name |
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O9/c1-16-17(20(26)23(2)3)32-13-9-30-11-15-34-19(22(28)25(6)7)18(21(27)24(4)5)33-14-10-29-8-12-31-16/h16-19H,8-15H2,1-7H3/t16-,17+,18+,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYSSONMMLCWOV-WJFTUGDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCCOCCO[C@H]([C@@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.